3-phenyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
3-phenyl-2,3,4,9-tetrahydro-1H-carbazole: is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles It is characterized by a tricyclic structure consisting of a carbazole core with a phenyl group attached to the third carbon atom
Mechanism of Action
Target of Action
It’s known that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Some studies suggest that these compounds may target enzymes such as Aromatase and Steroid Sulfatase .
Mode of Action
The tetrahydrocarbazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of steroid sulfatase enzyme may result in reduced levels of endogenous estrogens and, consequently, in a reduced proliferation rate of estrogen-dependent tumors .
Biochemical Pathways
It’s known that tetrahydrocarbazole derivatives can influence various biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The compound’s molecular weight is 1712383 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that these compounds can have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired tetrahydrocarbazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Fully saturated tetrahydrocarbazole derivatives.
Substitution: Various substituted tetrahydrocarbazoles with functional groups like halogens, nitro, and sulfonic acid groups.
Scientific Research Applications
Chemistry: 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds and natural product analogs .
Biology: This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic properties .
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders .
Industry: In the materials science field, this compound is used in the development of conducting polymers and optoelectronic devices due to its excellent electrical and electrochemical properties .
Comparison with Similar Compounds
- 1,2,3,4-tetrahydrocarbazole
- 5,6,7,8-tetrahydrocarbazole
- 2,3,4,9-tetrahydro-1H-carbazol-1-one
Comparison: 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the phenyl group at the third carbon atom, which can influence its chemical reactivity and biological activity. Compared to other tetrahydrocarbazoles, this compound may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
3-phenyl-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVQQBDPWCLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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